
AS1949490
Übersicht
Beschreibung
AS 1949490 ist ein potenter, oral wirksamer, selektiver Inhibitor der Src-Homologie-2-Domäne-haltigen Inositol-5-Phosphatase 2 (SHIP2). Diese Verbindung hat ein erhebliches Potenzial in der Regulierung des Glukosestoffwechsels und der Insulin-Signalwege gezeigt, was sie zu einem vielversprechenden Kandidaten für die Diabetesforschung macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AS 1949490 umfasst die Reaktion von 3-[(4-Chlorphenyl)methoxy]-N-[(1S)-1-Phenylethyl]-2-thiophencarboxamid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Verbindung in verschiedenen Konzentrationen für Forschungszwecke hergestellt wird .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für AS 1949490 sind nicht umfassend dokumentiert, aber die Verbindung ist in verschiedenen Mengen für Forschungszwecke verfügbar, was darauf hindeutet, dass sie bei Bedarf in größerem Maßstab synthetisiert werden kann .
Chemische Reaktionsanalyse
Arten von Reaktionen
AS 1949490 unterliegt hauptsächlich Phosphorylierungsreaktionen. Es erhöht die Phosphorylierung von Akt, einem Schlüsselprotein im Insulin-Signalweg .
Häufige Reagenzien und Bedingungen
Die gängigen Reagenzien, die in Reaktionen mit AS 1949490 verwendet werden, umfassen Insulin und verschiedene Lösungsmittel wie DMSO. Die Bedingungen beinhalten oft Inkubationszeiten von 15 Minuten bis 48 Stunden, abhängig von der spezifischen Reaktion, die untersucht wird .
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus Reaktionen mit AS 1949490 entstehen, umfassen phosphoryliertes Akt und erhöhte Expression des Glukosetransporters 1 (GLUT1) in L6-Myotuben .
Wissenschaftliche Forschungsanwendungen
Diabetes Management
AS1949490 has been extensively studied for its anti-diabetic effects. The compound's ability to enhance insulin signaling pathways makes it a candidate for treating type 2 diabetes. Key findings include:
- In Vivo Efficacy : Chronic administration of this compound in diabetic mouse models resulted in improved glucose tolerance and reduced blood glucose levels .
- Mechanistic Insights : The compound activates intracellular insulin signaling, which is crucial for glucose homeostasis .
Cancer Treatment
The inhibition of SHIP2 by this compound presents a novel approach to cancer therapy:
- Apoptotic Pathways : Studies have shown that this compound induces apoptosis in cancer cells by activating caspases involved in programmed cell death. This effect was observed in various breast cancer cell lines .
- Cell Proliferation : The compound significantly reduced the proportion of cycling cells (S/G2/M phases) in treated populations, suggesting a potential role in inhibiting tumor growth .
Case Study 1: Diabetes Research
A study conducted on diabetic db/db mice demonstrated that treatment with this compound resulted in a significant decrease in plasma glucose levels. The experimental design involved administering the compound twice daily and measuring blood glucose levels post-treatment. Results indicated that this compound effectively activated insulin signaling pathways, leading to improved metabolic control .
Case Study 2: Cancer Cell Migration
In a study assessing the impact of this compound on breast cancer cell migration, researchers treated various cell lines with the compound and measured changes in migration velocity. Results showed a marked decrease in migration rates for SHIP2-expressing cells compared to controls, highlighting the compound's potential as an anti-metastatic agent .
Data Tables
Application Area | Mechanism | Key Findings |
---|---|---|
Diabetes | SHIP2 Inhibition | Lowered plasma glucose levels; improved insulin sensitivity |
Cancer | Apoptosis Induction | Reduced cell migration; increased apoptotic markers |
Study Type | Model Used | Dosage | Outcome |
---|---|---|---|
In Vivo | Diabetic Mice | 300 mg/kg | Decreased blood glucose levels |
In Vitro | Breast Cancer Cells | 10 µM | Decreased migration velocity |
Wirkmechanismus
Target of Action
The primary target of 3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide, also known as AS-1949490, is the SH2 domain-containing inositol 5’-phosphatase 2 (SHIP2) . SHIP2 is an enzyme that negatively regulates the insulin signaling pathway by hydrolyzing phosphatidylinositol-3,4,5-trisphosphate .
Mode of Action
AS-1949490 acts as a selective inhibitor of SHIP2 . It displays approximately 30-fold affinity for SHIP2 over SHIP1 . By inhibiting SHIP2, AS-1949490 increases insulin-induced phosphorylation of Akt in L6 myotubules .
Biochemical Pathways
The inhibition of SHIP2 by AS-1949490 leads to the activation of glucose metabolism . This regulation of glucose metabolism is achieved through the insulin signaling pathway. Specifically, the inhibition of SHIP2 results in increased insulin-induced phosphorylation of Akt, a key enzyme in the insulin signaling pathway .
Result of Action
The result of AS-1949490’s action is the stimulation of glucose metabolism and the regulation of gluconeogenesis . This leads to antidiabetic effects, making AS-1949490 a potential therapeutic agent for diabetes . Additionally, AS-1949490 promotes increased BDNF mRNA levels in cultured cortical neurons and has memory enhancing and antidepressant effects in vivo .
Biochemische Analyse
Biochemical Properties
AS-1949490 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly SHIP2 phosphatase . The compound inhibits SHIP2 phosphatase with IC50 values of 0.34 µM for Mouse SHIP2 and 0.62 µM for Human SHIP2 . It displays approximately 30-fold affinity for SHIP2 over SHIP1 .
Cellular Effects
AS-1949490 has profound effects on various types of cells and cellular processes. It influences cell function by increasing the phosphorylation of Akt, which in turn activates intracellular insulin signaling pathways . This leads to an increase in glucose consumption and uptake .
Molecular Mechanism
The molecular mechanism of action of AS-1949490 involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It acts as a potent inhibitor of SHIP2 phosphatase, thereby increasing the phosphorylation of Akt . This activation of Akt stimulates the insulin signaling pathways, leading to enhanced glucose metabolism .
Metabolic Pathways
AS-1949490 is involved in the insulin signaling pathway, a key metabolic pathway. It interacts with the SHIP2 phosphatase enzyme, leading to increased phosphorylation of Akt . This in turn stimulates glucose metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AS 1949490 involves the reaction of 3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]-2-thiophenecarboxamide. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the compound being prepared in various concentrations for research purposes .
Industrial Production Methods
Industrial production methods for AS 1949490 are not extensively documented, but the compound is available in various quantities for research purposes, indicating that it can be synthesized on a larger scale if needed .
Analyse Chemischer Reaktionen
Types of Reactions
AS 1949490 primarily undergoes phosphorylation reactions. It increases the phosphorylation of Akt, a key protein in the insulin signaling pathway .
Common Reagents and Conditions
The common reagents used in reactions involving AS 1949490 include insulin and various solvents such as DMSO. The conditions often involve incubation times ranging from 15 minutes to 48 hours, depending on the specific reaction being studied .
Major Products Formed
The major products formed from reactions involving AS 1949490 include phosphorylated Akt and increased expression of glucose transporter 1 (GLUT1) in L6 myotubes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AS 1938909: Ein weiterer SHIP2-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher Molekülstruktur.
AS 1949500: Eine Verbindung mit vergleichbaren inhibitorischen Wirkungen auf SHIP2, aber unterschiedlicher Potenz und Selektivität.
Einzigartigkeit
AS 1949490 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als SHIP2-Inhibitor. Es zeigt eine etwa 30-fache Affinität zu SHIP2 gegenüber SHIP1, was es zu einer hochspezifischen Verbindung für die Untersuchung der spezifischen Rolle von SHIP2 in der Insulin-Signalübertragung und dem Glukosestoffwechsel macht .
Biologische Aktivität
AS1949490 is a selective inhibitor of SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2), a crucial enzyme involved in insulin signaling and glucose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes and other metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound functions primarily by inhibiting SHIP2, which plays a significant role in the hydrolysis of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). This action negatively regulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is vital for insulin signaling and glucose uptake in tissues such as muscle and liver .
Inhibition Potency
The potency of this compound as a SHIP2 inhibitor has been quantified with IC50 values of 0.62 µM for human SHIP2 and 0.34 µM for mouse SHIP2, indicating its effectiveness at low concentrations . The selectivity of this compound was confirmed through comparative studies showing significantly higher IC50 values against other phosphatases like SHIP1, PTEN, synaptojanin, and myotubularin .
Effects on Glucose Metabolism
This compound has demonstrated significant effects on glucose metabolism in various studies:
- In Vitro Studies : In L6 myotubes, this compound increased both glucose uptake and consumption when administered with insulin. This suggests enhanced insulin sensitivity due to SHIP2 inhibition .
- In Vivo Studies : Chronic administration of this compound in diabetic db/db mice resulted in:
Case Studies
- Diabetic Mouse Models : In one study involving db/db mice, this compound treatment led to improved insulin signaling pathways in the liver, which correlated with decreased expression of gluconeogenic genes. This suggests a dual action where this compound not only enhances insulin sensitivity but also reduces gluconeogenesis .
- Cell Line Experiments : In experiments with EMC cell lines treated with this compound, a dose-dependent increase in apoptotic cell death was noted. The compound induced significant activation of caspases involved in apoptosis after prolonged exposure (24 hours), highlighting its potential role in cancer therapy as well .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value | Notes |
---|---|---|
IC50 (Human SHIP2) | 0.62 µM | Potent inhibition |
IC50 (Mouse SHIP2) | 0.34 µM | Higher potency compared to human |
Glucose Uptake Enhancement | Significant | Observed in L6 myotubes under insulin stimulation |
Plasma Glucose Reduction | Significant | Notable in chronic db/db mouse studies |
Apoptosis Induction (EMC Cells) | Dose-dependent | Increased caspase activity observed |
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c1-14(16-5-3-2-4-6-16)22-20(23)19-18(11-12-25-19)24-13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,23)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZPGNRLOKVZJY-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203680-76-5 | |
Record name | 1203680-76-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AS1949490 and what are its downstream effects?
A: this compound is a selective inhibitor of the enzyme SHIP2 (SH2 domain-containing inositol 5-phosphatase 2) [, , ]. SHIP2 plays a role in various cellular processes including growth, survival, and metabolism by dephosphorylating the signaling molecule phosphatidylinositol 3,4,5-trisphosphate (PIP3) []. By inhibiting SHIP2, this compound can modulate downstream signaling pathways, including the PI3K/Akt pathway, impacting cellular functions like proliferation and apoptosis [, ].
Q2: How does this compound impact α-synuclein aggregation in dopaminergic neurons, a hallmark of Parkinson's disease?
A: Interestingly, a study investigating this compound's impact on α-synuclein aggregation found that inhibiting SHIP2 did not significantly affect the accumulation of this protein in dopaminergic neurons []. This suggests that while SHIP2 inhibition can modulate other cellular processes, it might not be a direct target for influencing α-synuclein aggregation in the context of Parkinson's disease [].
Q3: Has this compound demonstrated efficacy in any in vitro or in vivo models?
A: Research has shown that this compound can promote the stabilization of brain-derived neurotrophic factor (BDNF) mRNA in cultured cortical neurons []. Additionally, in a study using CD2AP-deficient podocytes (a cell type found in the kidneys), this compound was able to ameliorate the generation of reactive oxygen species, but it also exacerbated apoptosis in these cells []. These findings highlight the complex and cell-type-specific effects of this compound.
Q4: Are there any studies exploring the potential of this compound to enhance fibroblast expansion?
A: Yes, research has investigated the use of this compound for ex vivo expansion of human dermal fibroblasts []. The study found that this compound increased fibroblast expansion by promoting cell cycle progression and reducing apoptosis []. This finding suggests potential applications in areas like regenerative medicine and skin biology research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.